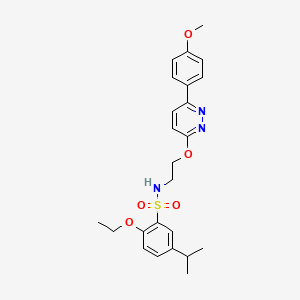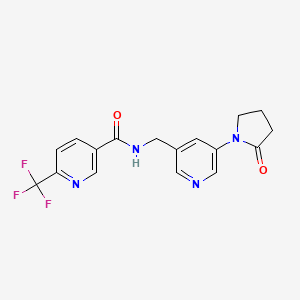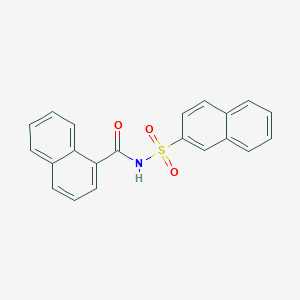![molecular formula C13H12Cl2N2OS2 B2489554 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-38-5](/img/structure/B2489554.png)
2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide" falls within the category of thiophene derivatives, which have been studied extensively for their diverse pharmacological activities and unique chemical properties. Thiophene derivatives are synthesized through various methods and possess a broad spectrum of biological and chemical properties, making them a significant focus in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step chemical reactions that include cyclization, nucleophilic substitution, and condensation reactions. For example, the synthesis of substituted thiophene derivatives can start from simple precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which undergo reactions with different reagents to yield novel compounds with potential antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). The synthesis steps are confirmed using various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis.
Molecular Structure Analysis
The structural characterization of thiophene derivatives, including X-ray diffraction, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide highlights intra and intermolecular hydrogen bonds, helping to understand the compound's molecular geometry and stability (Anonymous, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cyclization, dehydrogenation, and coupling, which are crucial for synthesizing novel compounds with enhanced biological activities. The dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to form alkyl 2-aminobenzo[b]thiophene-3-carboxylates is an example of such transformations, showcasing the versatility of thiophene derivatives in chemical synthesis (Adib et al., 2014).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
2,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide and related compounds have been extensively used in the synthesis of various heterocyclic compounds. These include the synthesis of thiophenylhydrazonoacetates, which are crucial intermediates for producing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Evaluation and Docking Studies
Compounds derived from similar structures have been investigated for their antimicrobial properties and potential applications in molecular docking studies. For example, the synthesis and evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides revealed significant antimicrobial activities and insights for docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure Analysis
The crystal structure of related compounds, like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been analyzed, providing essential data for understanding the molecular conformation and interactions within such compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Synthesis of Bioactive Molecules
These compounds are also used in synthesizing bioactive molecules, such as β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which have shown significant antimicrobial activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Development of Anticancer Agents
Research on similar structures, such as 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, has indicated significant antitumor effects, highlighting the potential of these compounds in developing anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Pharmacological Activities
Studies on thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have demonstrated their potential for antiarrhythmic, serotonin antagonist, and antianxiety activities, offering new avenues in pharmacological research (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Direcciones Futuras
The development of new thiazole derivatives for medicinal purposes is an active area of research . These compounds have the potential to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mecanismo De Acción
The mechanism of action of thiazole derivatives often involves interactions with various biological targets, leading to changes in cellular processes and biochemical pathways . .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability and therapeutic potential. These properties can be influenced by various factors, including the compound’s chemical structure and the physiological characteristics of the individual .
The molecular and cellular effects of a compound’s action can include changes in cell signaling, gene expression, and metabolic processes, among others. These effects are typically the result of the compound’s interaction with its biological targets .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. These factors can affect the compound’s physical and chemical properties, its interactions with biological targets, and its pharmacokinetics .
Propiedades
IUPAC Name |
2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h5-6H,2-4H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVAXUYFFUNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)



![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)



